{2-[1-(Acetyloxy)cyclohexyl]ethyl}(chloro)oxophosphanium
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Overview
Description
{2-[1-(Acetyloxy)cyclohexyl]ethyl}(chloro)oxophosphanium is a complex organophosphorus compound It features a cyclohexyl ring substituted with an acetyloxy group and an ethyl chain, which is further bonded to a chlorooxophosphanium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[1-(Acetyloxy)cyclohexyl]ethyl}(chloro)oxophosphanium typically involves multiple steps:
Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of the cyclohexyl intermediate, which is achieved by the acylation of cyclohexanol with acetic anhydride to form 1-(Acetyloxy)cyclohexane.
Ethylation: The next step is the ethylation of the acetyloxycyclohexane using ethyl bromide in the presence of a strong base like sodium hydride.
Phosphorylation: The final step involves the introduction of the chlorooxophosphanium group. This is typically done by reacting the ethylated intermediate with phosphorus trichloride and an oxidizing agent such as hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus center, forming various oxides.
Reduction: Reduction reactions can convert the chlorooxophosphanium group to a phosphine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Chemistry
In chemistry, {2-[1-(Acetyloxy)cyclohexyl]ethyl}(chloro)oxophosphanium is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of {2-[1-(Acetyloxy)cyclohexyl]ethyl}(chloro)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The chlorooxophosphanium group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- {2-[1-(Acetyloxy)cyclohexyl]ethyl}(bromo)oxophosphanium
- {2-[1-(Acetyloxy)cyclohexyl]ethyl}(iodo)oxophosphanium
- {2-[1-(Acetyloxy)cyclohexyl]ethyl}(fluoro)oxophosphanium
Uniqueness
{2-[1-(Acetyloxy)cyclohexyl]ethyl}(chloro)oxophosphanium is unique due to its specific chloro substitution, which imparts distinct reactivity and interaction profiles compared to its bromo, iodo, and fluoro analogs. This uniqueness makes it particularly valuable in applications requiring selective reactivity and stability.
Properties
CAS No. |
65747-52-6 |
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Molecular Formula |
C10H17ClO3P+ |
Molecular Weight |
251.67 g/mol |
IUPAC Name |
2-(1-acetyloxycyclohexyl)ethyl-chloro-oxophosphanium |
InChI |
InChI=1S/C10H17ClO3P/c1-9(12)14-10(7-8-15(11)13)5-3-2-4-6-10/h2-8H2,1H3/q+1 |
InChI Key |
DSSQIYAYUFCUMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(CCCCC1)CC[P+](=O)Cl |
Origin of Product |
United States |
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